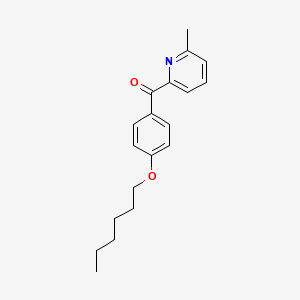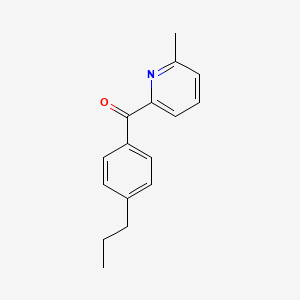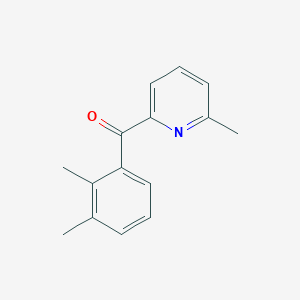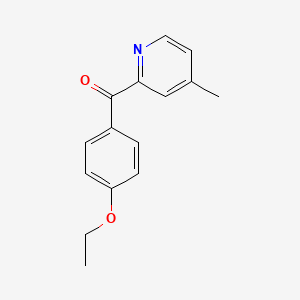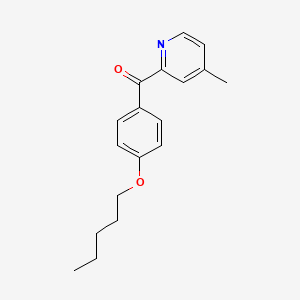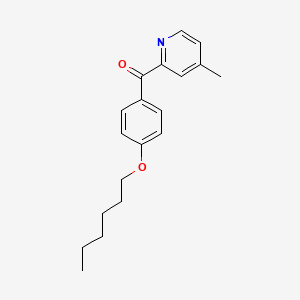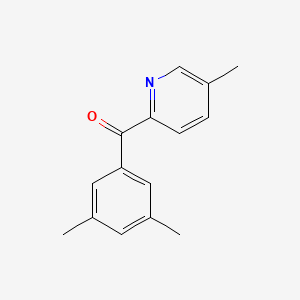
2-(3,5-Dimethylbenzoyl)-5-methylpyridine
Vue d'ensemble
Description
2-(3,5-Dimethylbenzoyl)-5-methylpyridine, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMP is a pyridine derivative that is widely used as a fluorescent probe for studying protein-ligand interactions and enzyme kinetics.
Applications De Recherche Scientifique
Photochemical Studies
- Photochemical Dimerization : Research on similar compounds like 2-aminopyridine and its derivatives has shown that ultraviolet irradiation can result in the formation of dimers. These dimers have unique chemical and physical properties (Taylor & Kan, 1963).
Synthesis and Structural Characterization
Electroluminescent Properties : Studies on mono-cyclometalated Pt(II) complexes with similar compounds have contributed to the development of new materials with potential applications in electroluminescent devices (Ionkin, Marshall, & Wang, 2005).
Solvent-Dependent Coordination Polymers : The synthesis and structural analysis of cobalt complexes using similar compounds have revealed the impact of solvents on the formation of coordination polymers (Pedireddi & Varughese, 2004).
Molecular Interactions and Ligand Coupling
- Interligand C-C Coupling : Research has shown that compounds like 2-methylpyridine can undergo intramolecular C-C coupling, leading to the formation of new asymmetric ligands (Arevalo, Riera, & Pérez, 2017).
Application in Forensic Science
- Identification in Forensic Analysis : Some pyridine derivatives have been identified as by-products in certain synthetic processes, highlighting their importance in forensic science (Błachut, Wojtasiewicz, & Czarnocki, 2005).
Coordination Chemistry
- Bonding to Metal Centers : Studies have demonstrated the diverse ways in which methylpyridine derivatives can bond to metal centers, influencing the formation of various complex structures (Fish, Baralt, & Kim, 1991).
Photophysical Properties
- Polypyridine Ruthenium(II) Complexes : Research into the synthesis and characterization of polypyridine ruthenium(II) complexes has expanded understanding of their photophysical properties (Bonnet et al., 2003).
Crystallography and Molecular Structure
- Crystal and Molecular Structures : Detailed studies on the crystal and molecular structures of related compounds have been instrumental in understanding the geometry and electronic properties of such molecules (Karczmarzyk & Malinka, 2004).
Mécanisme D'action
Target of Action
A structurally similar compound, n-(tert-butyl)-3,5-dimethyl-n’-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]benzohydrazide, has been found to interact with the oxysterols receptor lxr-alpha and retinoic acid receptor rxr-beta . These receptors play crucial roles in lipid metabolism and regulation of gene expression .
Mode of Action
This could result in altered gene expression or metabolic processes .
Biochemical Pathways
Given the potential targets, it’s plausible that lipid metabolism and gene expression pathways could be influenced .
Result of Action
Based on its potential targets, it could influence lipid metabolism and gene expression, potentially leading to changes at the cellular level .
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-14(16-9-10)15(17)13-7-11(2)6-12(3)8-13/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBQFLMBZPMEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylbenzoyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





